molecular formula C6H3BrClFO B1529030 3-Bromo-5-chloro-2-fluorophenol CAS No. 1804897-55-9

3-Bromo-5-chloro-2-fluorophenol

Cat. No.: B1529030
CAS No.: 1804897-55-9
M. Wt: 225.44 g/mol
InChI Key: NPKWKIGBWZJFJS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, meaning it contains bromine, chlorine, and fluorine atoms attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-chloro-2-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For example, starting with phenol, the compound can undergo sequential halogenation reactions to introduce bromine, chlorine, and fluorine atoms at the desired positions on the phenol ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale halogenation reactions. These reactions are carried out under controlled conditions to ensure the selective introduction of halogen atoms. The process may include the use of catalysts and specific reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-fluorophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized phenolic compounds.

  • Reduction: Reduction reactions can produce corresponding bromo-chloro-fluoro-phenols with reduced functional groups.

  • Substitution: Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-Bromo-5-chloro-2-fluorophenol is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate the effects of halogenated phenols on biological systems.

  • Industry: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Bromo-5-chloro-2-fluorophenol is similar to other halogenated phenols, such as 2-bromo-4-chloro-6-fluorophenol and 4-bromo-2-chloro-5-fluorophenol. These compounds share structural similarities but differ in the positions of the halogen atoms on the phenol ring. The unique arrangement of halogens in this compound gives it distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-bromo-5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKWKIGBWZJFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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